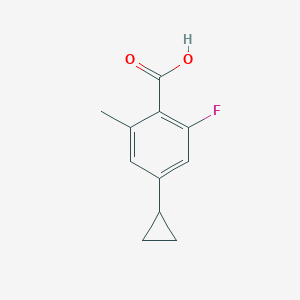

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the benzene ring. This compound has gained significant attention in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4-Cyclopropyl-2-fluoro-6-methylbenzoic acid often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluoro-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group, fluorine atom, and methyl group contribute to its unique chemical properties, influencing its binding affinity and reactivity with various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-6-methylbenzoic acid: Similar in structure but lacks the cyclopropyl group.

4-Chloro-2-fluoro-6-methylbenzoic acid: Contains a chlorine atom instead of a cyclopropyl group.

2-Bromo-4-fluoro-6-methylbenzoic acid: Contains a bromine atom instead of a cyclopropyl group.

Uniqueness

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Biological Activity

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzoic acid core. Its molecular formula is C11H11FO2, and it has a molecular weight of approximately 196.2 g/mol. The unique structural features contribute to its biological properties.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways:

- Cyclin-dependent Kinase Inhibition : Research indicates that compounds within the cyclopropyl class can inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition can lead to altered cell cycle progression, making it a candidate for cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropyl compounds exhibit antimicrobial properties, potentially targeting bacterial and parasitic infections .

Biological Activity Data

Case Studies

- Antimalarial Activity : A study explored the antimalarial effects of cyclopropyl carboxamide derivatives, revealing that compounds similar to this compound displayed potent activity against the asexual stages of Plasmodium falciparum with an EC50 of 40 nM. Importantly, these compounds exhibited no cytotoxicity towards human liver cells at concentrations exceeding 40 μM .

- Cancer Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of CDK activity, leading to cell cycle arrest and subsequent cell death .

- Comparison with Similar Compounds : When compared to other cyclopropyl derivatives, this compound demonstrated superior potency in inhibiting tumor growth in models of ovarian cancer, highlighting its potential as a lead compound for further drug development .

Properties

IUPAC Name |

4-cyclopropyl-2-fluoro-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPUVKWJCDKPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)F)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.